2-Pyrazin-2-yl-1-pyridin-2-ylethanone
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Overview
Description
2-(Pyrazin-2-yl)-1-(pyridin-2-yl)ethanone is an organic compound that features both pyrazine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yl)-1-(pyridin-2-yl)ethanone typically involves the reaction of pyrazine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids . This method offers a new and expedient strategy for the synthesis of useful indolizines in moderate to good yields and exhibits a broad substrate scope and good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazin-2-yl)-1-(pyridin-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(Pyrazin-2-yl)-1-(pyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Pyrazin-2-yl)-1-(pyridin-2-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethanol: Used as a protecting group for carboxylic acids.
3-(Pyridin-2-yl)triimidazotriazine: Known for its photophysical behavior.
Uniqueness
2-(Pyrazin-2-yl)-1-(pyridin-2-yl)ethanone is unique due to its combination of pyrazine and pyridine rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
CAS No. |
62846-81-5 |
---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-pyrazin-2-yl-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C11H9N3O/c15-11(10-3-1-2-4-14-10)7-9-8-12-5-6-13-9/h1-6,8H,7H2 |
InChI Key |
YVFNIFPOLTXCNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC2=NC=CN=C2 |
Origin of Product |
United States |
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